molecular formula C19H19N5O5S B2914734 (E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide CAS No. 1198064-29-7

(E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

Cat. No.: B2914734
CAS No.: 1198064-29-7
M. Wt: 429.45
InChI Key: GAKZFDOIOKSAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a synthetic chemical compound offered for research and development purposes. This molecule features a complex structure that includes an (E)-configured acrylonitrile core, a diethylamino-substituted thiazole ring, and a nitro-substituted 1,4-benzodioxin amide group. Compounds with similar structural motifs, such as the benzodioxin group and the acrylamide linkage, are frequently investigated in pharmaceutical research for their potential biological activities . The presence of these functional groups suggests potential for this compound to be of interest in medicinal chemistry and drug discovery programs, particularly as a scaffold for developing enzyme inhibitors or receptor modulators. It is strictly for use in laboratory settings. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-2-cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S/c1-3-23(4-2)19-21-11-13(30-19)7-12(10-20)18(25)22-14-8-16-17(29-6-5-28-16)9-15(14)24(26)27/h7-9,11H,3-6H2,1-2H3,(H,22,25)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKZFDOIOKSAMX-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(S1)C=C(C#N)C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=NC=C(S1)/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the diethylamino group. The cyano group is then added through a nucleophilic substitution reaction. The final step involves coupling the thiazole derivative with the benzodioxin moiety under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, inhibiting or activating their functions. The presence of the cyano and nitro groups can influence its reactivity and interaction with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound 7a : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
  • Core structure : Thiophene ring (vs. thiazole in the target compound).
  • Key differences: Thiophene lacks the basic nitrogen present in thiazole, reducing hydrogen-bond donor capacity. The cyano group in 7a is directly attached to the thiophene, whereas the target compound’s cyano group is conjugated to an enamide.
  • Implications: Lower logP (predicted 2.8 vs.
Compound 7b : Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate derivative
  • Core structure : Thiophene with an ester group (vs. nitrobenzodioxin).
  • The diethylamino group in the target compound may enhance solubility in nonpolar environments compared to 7b’s polar ester.
Key Observations :
  • The thiazole core in the target compound improves basicity and interaction with acidic residues in biological targets compared to thiophene analogues.
  • The nitrobenzodioxin group may confer enhanced metabolic stability over ester-containing compounds like 7b.

Similarity Metrics and Virtual Screening Relevance

Structural similarity assessments using Tanimoto coefficients (e.g., 0.75 similarity between the target compound and 7a) highlight moderate overlap in pharmacophoric features . However, dissimilarities in electronic profiles (e.g., nitro vs. cyano/ester) significantly alter bioactivity. For instance:

  • The nitro group in the target compound may facilitate redox interactions absent in 7a/7b.
  • The diethylamino substituent could enhance blood-brain barrier penetration relative to 7a’s amino groups .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely requires advanced coupling techniques (e.g., Suzuki-Miyaura for the benzodioxin moiety), whereas 7a/7b are synthesized via simpler condensation .
  • Biological Efficacy : While direct activity data are unavailable, structural analogs suggest that the thiazole-nitrobenzodioxin combination may improve target binding through dual electronic effects (electron-rich thiazole and electron-poor nitro group).

Biological Activity

(E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, including anticancer, antimicrobial, and neuroactive properties.

Structural Analysis

The molecular formula of the compound is C19H19N5O5S, with a molecular weight of 413.45 g/mol. The structure comprises several functional groups that contribute to its biological properties:

  • Cyano group : Often associated with diverse biological activities.
  • Thiazole moiety : Known for anticancer and antimicrobial properties.
  • Nitro-substituted benzodioxin : Potentially enhances neuroactivity and other pharmacological effects.

Anticancer Activity

Compounds containing thiazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. Research indicates that modifications in the thiazole structure can lead to significant anticancer potency. For instance, thiazole analogs have shown promising results in inhibiting the growth of cancer cells while maintaining low cytotoxicity in normal cell lines .

Antimicrobial Activity

The presence of both thiazole and benzodioxin structures suggests potential antimicrobial properties. Studies have demonstrated that thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound were evaluated against strains such as E. coli and S. aureus, showing significant antibacterial activity .

Neuroactive Properties

The diethylamino group in this compound suggests potential interactions with neurotransmitter systems. Compounds with similar structural features have been investigated for their ability to modulate neurotransmitter receptors, indicating a possible role in neuropharmacology .

Structure-Activity Relationship (SAR)

A systematic analysis of compounds with similar structures has revealed key insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
Thiazole DerivativesThiazole ringAnticancer, Antimicrobial
Benzodioxin DerivativesBenzodioxin coreNeuroactive properties
Cyano-containing CompoundsCyano groupDiverse biological activities

The combination of these structural features in this compound may lead to unique pharmacological profiles that are not observed in other similar compounds .

Case Studies

  • Anticancer Studies : A study on thiazole derivatives demonstrated that specific substitutions on the thiazole ring significantly enhance cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The presence of electron-withdrawing groups was found to be beneficial for activity enhancement .
  • Antimicrobial Evaluation : In a comparative study, various thiazole derivatives were tested against S. aureus and E. coli. The results indicated that certain modifications led to increased antibacterial potency compared to standard antibiotics .

Q & A

Q. What are the key synthetic routes for (E)-2-Cyano-3-[...]prop-2-enamide, and which steps require optimization?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization of thiazole intermediates and coupling with nitro-substituted benzodioxin derivatives. Key steps requiring optimization are:

  • Cyanoenamide formation : Use of DBU (1,8-diazabicycloundec-7-ene) to facilitate elimination reactions, as demonstrated in analogous dithiazole-to-cyanothioformamide conversions .
  • Nitro-group stability : Protect the nitro group during acidic or reductive conditions using tert-butyloxycarbonyl (Boc) groups to prevent unintended reduction .
  • Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis to ensure (E)-configuration selectivity, validated by NOESY NMR .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and E/Z isomerism via coupling constants (e.g., vinyl proton coupling >16 Hz for trans-configuration) .
  • X-ray crystallography : Resolve ambiguities in nitro-benzodioxin orientation and thiazole-diethylamino interactions. Use low-temperature (<100 K) data collection to minimize thermal motion artifacts .
  • Mass spectrometry (HRMS) : Validate molecular weight with <2 ppm error, particularly for nitro-group-containing ions prone to fragmentation .

Q. What theoretical frameworks guide mechanistic studies of this compound?

Methodological Answer: Research should align with:

  • Molecular orbital theory : Predict reactivity of the cyanoenamide moiety using DFT calculations (e.g., HOMO-LUMO gaps for electrophilic/nucleophilic sites) .
  • QSAR models : Correlate thiazole ring substitutions (e.g., diethylamino group) with bioactivity using Hansch or CoMFA approaches .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity while minimizing confounding variables?

Methodological Answer: Adopt a split-plot design for in vitro/in vivo studies:

  • Main plots : Dose concentrations (e.g., 0.1–100 µM).
  • Subplots : Cell lines or animal models (e.g., cancer vs. non-cancerous cells).
  • Controls : Include vehicle-only and positive controls (e.g., cisplatin for cytotoxicity). Use ≥4 replicates per group and randomize treatments to reduce batch effects . For in vivo studies, apply longitudinal sampling to track metabolite profiles over time .

Q. What methodologies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Meta-analysis : Aggregate data from multiple studies using random-effects models to account for variability in assay conditions (e.g., ATP levels in cell viability assays) .
  • Standardized protocols : Adopt CLSI guidelines for cell culture (e.g., passage number, serum batch) and validate assays with reference compounds .
  • Cross-laboratory validation : Collaborate to replicate studies under identical conditions, controlling for variables like solvent (DMSO vs. ethanol) .

Q. How to investigate the environmental fate of this compound using ecological models?

Methodological Answer: Follow the INCHEMBIOL framework :

  • Abiotic studies : Measure hydrolysis half-life at pH 4–9 and photodegradation under UV/visible light. Use HPLC-UV to track degradation products.
  • Biotic studies : Assess microbial degradation in soil microcosms via ¹⁴C-labeling and LC-MS/MS.
  • Trophic transfer models : Use zebrafish (Danio rerio) to evaluate bioaccumulation factors (BAFs) and metabolite toxicity .

Q. What computational strategies predict its interactions with biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with flexible side chains to model thiazole binding pockets. Validate with MD simulations (≥100 ns) to assess binding stability .
  • Pharmacophore mapping : Identify critical features (e.g., nitro group for hydrogen bonding) using Schrödinger’s Phase .
  • Network pharmacology : Integrate STRING database data to map off-target effects on signaling pathways .

Data Contradiction Analysis Example

Issue: Discrepancies in reported cytotoxicity (e.g., IC₅₀ varies 10-fold between studies).
Resolution Steps:

Audit assay conditions (e.g., cell density, incubation time) .

Re-test with synchronized cell cycles (G1-phase arrest via serum starvation) .

Quantify intracellular compound levels via LC-MS to confirm bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.